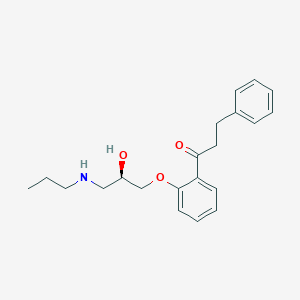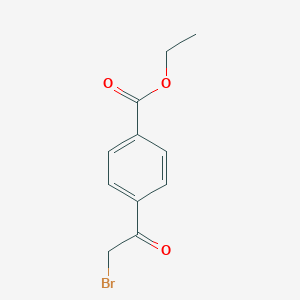
(R)-Propafenone
Vue d'ensemble
Description
(R)-Propafenone, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antiarythmique
“®-Propafenone” est un agent antiarythmique de classe 1C . Il est utilisé dans le traitement des arythmies cardiaques, telles que la fibrillation auriculaire et la tachycardie ventriculaire.
Recherche de pharmacocinétique
La pharmacocinétique de “®-Propafenone” a fait l'objet de nombreuses recherches . Des études ont montré que le polymorphisme du cytochrome (CYP) 2D6, CYP1A2 et CYP3A4 influence la pharmacocinétique du Propafenone .
Inhibition du récepteur de la ryanodine
“®-Propafenone” est un inhibiteur du récepteur de la ryanodine . Cette propriété a été utilisée dans la recherche pour tester l'hypothèse selon laquelle l'inhibition du récepteur de la ryanodine par “®-Propafenone” empêche l'induction de la fibrillation auriculaire .
Bloqueur de canal sodique
“®-Propafenone” est un puissant bloqueur de canal sodique . Cette propriété est utilisée dans le traitement de diverses affections cardiaques et fait également l'objet de recherches dans le domaine de la cardiologie .
Transporteur d'efflux ATP-dépendant
“®-Propafenone” a été caractérisé comme un transporteur d'efflux ATP-dépendant . Cette propriété est importante dans l'apparition d'une résistance aux médicaments multiples lors de la chimiothérapie des tumeurs .
Recherche sur l'efficacité du traitement
Des recherches ont été menées pour déterminer les effets de l'ajustement de la dose de “®-Propafenone” en fonction du phénotype CYP2D6 afin d'éviter les effets indésirables et d'assurer l'efficacité du traitement
Mécanisme D'action
Target of Action
It is known that propafenone, a class 1c antiarrhythmic drug, primarily targets voltage-gated sodium channels, inhibiting the rapid influx of sodium ions and reducing the excitability of cardiac cells .
Mode of Action
The interaction of ®-Propafenone with its targets and the resulting changes are not directly available from the search results. Generally, Propafenone works by blocking sodium channels in the heart, slowing the rate at which electrical signals pass through the heart. This helps to restore irregular heart rhythms to a normal rhythm and prevents the rapid, uncontrolled heartbeat characteristic of certain types of arrhythmias .
Biochemical Pathways
As a sodium channel blocker, propafenone affects the action potential of cardiac cells, particularly during phase 0, where it slows the upstroke velocity, thereby affecting the entire cardiac conduction system .
Pharmacokinetics
Metabolism, often in the liver, could alter the drug’s activity and facilitate its excretion, usually via the kidneys .
Result of Action
This can help restore normal heart rhythm and prevent arrhythmias .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Propafenone. Factors such as temperature and pH could affect the drug’s stability and its interaction with its target sodium channels. Furthermore, individual patient factors, such as the presence of other diseases, age, sex, diet, and the use of other medications, can influence the drug’s pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-31-7 | |
| Record name | Propafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)









![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
